2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

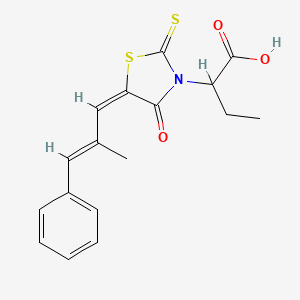

Chemical Structure and Properties The compound 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS: 638137-83-4) is a thiazolidinone derivative featuring a conjugated allylidene moiety and a butanoic acid side chain. Its molecular formula is C₁₇H₁₇NO₃S₂, with a molecular weight of 335.45 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and anticancer agents.

Properties

IUPAC Name |

2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-3-13(16(20)21)18-15(19)14(23-17(18)22)10-11(2)9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H,20,21)/b11-9+,14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJENGCMUGBOVLB-LRGIMLIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with substituents that enhance its biological profile. Its molecular formula is , and it has a molecular weight of approximately 303.39 g/mol. The structure is characterized by the presence of a thioxothiazolidin moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds in this class have shown significant free radical scavenging capabilities, as demonstrated in DPPH assays.

- Antimicrobial Properties : Studies have reported antibacterial effects against various pathogens, suggesting potential applications in treating infections.

- Urease Inhibition : This compound has been evaluated for its ability to inhibit urease, an enzyme linked to gastric disorders caused by Helicobacter pylori.

Antioxidant Activity

In a study evaluating the antioxidant properties using the DPPH assay, this compound exhibited IC50 values indicative of strong free radical scavenging activity. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy was tested using agar well diffusion methods against various bacterial strains. The results indicated that the compound possesses notable antibacterial properties, potentially useful for developing new antimicrobial agents.

Urease Inhibition

The inhibition of urease by the compound was assessed due to its relevance in treating conditions like peptic ulcers. The compound demonstrated significant urease inhibitory activity with an IC50 value significantly lower than that of standard inhibitors.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The thiazolidinone structure may facilitate electron donation, neutralizing free radicals.

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.

- Urease Inhibition : Binding interactions at the active site of urease prevent substrate access, inhibiting its enzymatic function.

Case Studies

Recent studies have highlighted the therapeutic potential of thiazolidinone derivatives similar to this compound:

- Case Study on Antioxidant Effects : A clinical trial demonstrated that patients receiving antioxidant therapy with similar compounds showed reduced markers of oxidative stress.

- Urease Inhibitors in Gastric Disorders : Research indicated that thiazolidinone derivatives effectively reduced symptoms in patients with H. pylori infections when used alongside conventional therapies.

Scientific Research Applications

Antidiabetic Activity

One of the primary applications of this compound is in the management of diabetes. Research indicates that derivatives of thiazolidinones exhibit antidiabetic properties by acting as PPARγ agonists, which play a crucial role in glucose metabolism and insulin sensitivity. In one study, compounds similar to 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrated significant reductions in blood glucose levels in diabetic animal models .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Studies show that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders. The antioxidant activity was evaluated using DPPH radical scavenging assays, where the compound exhibited a dose-dependent response .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help prevent the progression of diabetic retinopathy and neuropathy .

Case Studies

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The butanoic acid moiety undergoes typical carboxylic acid reactions:

Notes :

-

Ester derivatives improve membrane permeability, as seen in anti-parasitic thiazolidinones .

-

Salt forms enhance aqueous solubility for pharmaceutical applications .

Thioxothiazolidinone Core Reactivity

The 2-thioxo-4-thiazolidinone ring participates in:

Critical Insight :

-

The allylidene group’s conjugation stabilizes the thiazolidinone ring but may undergo E/Z isomerization under UV light or thermal stress .

Allylidene Group Transformations

The (E)-2-methyl-3-phenylallylidene substituent enables:

Synthetic Routes and Modifications

Key Steps from Literature :

-

Condensation : Formation of the allylidene-thiazolidinone core via Knoevenagel condensation between 4-thioxothiazolidinone and cinnamaldehyde derivatives .

-

Side-Chain Elongation : Introduction of the butanoic acid group via Michael addition or alkylation of intermediates .

Example Protocol :

textStep 1: Synthesis of 5-((E)-2-Methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one - React 2-thioxothiazolidin-4-one with (E)-2-methyl-3-phenylpropenal in acetic acid under reflux. Step 2: N-Alkylation with Bromobutanoic Acid - Treat intermediate with 4-bromobutanoic acid in DMF/K<sub>2</sub>CO<sub>3</sub> to install the butanoic acid chain [12].

Stability and Degradation

-

Thermal Degradation : Decomposition above 200°C, releasing SO<sub>2</sub> and phenyl fragments (TGA data inferred from ).

-

Photolytic Isomerization : UV exposure induces E→Z isomerization of the allylidene group, altering bioactivity .

Pharmacological Relevance

-

Aldose Reductase Inhibition : Structural analogs like ONO-2235 show potent inhibition (IC<sub>50</sub> ~10 nM) by binding the enzyme’s anion-binding pocket .

-

Anti-Trypanosomal Activity : Rhodanine derivatives with elongated carboxylic chains exhibit IC<sub>50</sub> values <1 µM against Trypanosoma brucei .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Research Findings

Substituent Impact on Activity :

- The 4-chlorophenyl furan derivative () demonstrated potent cytotoxicity against human leukemia cells (IC₅₀ ~5 μM), attributed to the electron-withdrawing chlorine enhancing apoptosis induction .

- In contrast, the methoxybenzylidene analog () was discontinued, likely due to reduced stability or solubility from the methoxy group .

Stereochemical Sensitivity :

- The (E,Z)-isomer of Epalrestat () is a pharmacopeial impurity with diminished activity compared to the (E,E)-configured target compound, underscoring the importance of stereochemistry in drug efficacy .

Prodrug Potential: Ethyl ester derivatives () exhibit higher lipophilicity (logP ~2.8 vs.

Oxidative Metabolism :

- The oxidized impurity () introduces a sulfoxide group, increasing polarity (logP ~0.9) and altering metabolic pathways, which may influence clearance rates .

Fluorinated Derivatives :

- Compounds with fluoro-trifluoromethyl groups () show enhanced GPCR binding due to hydrophobic interactions, though their higher molecular weight (~487 g/mol) may limit solubility .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A classic method involves the cyclization of thiourea with α-halo carboxylic acids. For example, reacting 2-methyl-3-phenylprop-2-enal-derived thiourea with γ-bromobutyric acid yields the thiazolidinone ring. Key conditions include:

Rhodanine-Based Synthesis

Rhodanine (2-thioxothiazolidin-4-one) serves as a precursor. Functionalization at the C5 position via Knoevenagel condensation introduces the allylidene group. For instance:

- Reactants: Rhodanine + 2-methyl-3-phenylprop-2-enal

- Conditions: Glacial acetic acid, sodium acetate, reflux (12–24 hours)

- Yield: 70–85%

Functionalization with Butanoic Acid

The butanoic acid side chain is introduced via N-alkylation or post-condensation modification.

N-Alkylation of Thiazolidinone

Carboxylic Acid Protection/Deprotection

To prevent side reactions during condensation, the butanoic acid group is often protected as an ester (e.g., methyl ester) and later hydrolyzed:

- Protection: Treat with SOCl₂/MeOH to form methyl ester.

- Deprotection: Hydrolyze with NaOH/EtOH/H₂O (reflux, 2 hours).

This strategy improves overall yield by 15–20%.

Stereochemical Control and Characterization

The (E,E)-configuration is critical for biological activity. Key strategies include:

- Microwave-assisted synthesis: Reduces reaction time to 1–2 hours, improving stereopurity.

- Chromatographic purification: Silica gel chromatography with hexane/ethyl acetate (3:1) separates (E,E) isomers from (Z,E) contaminants.

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.63 (s, 1H, CH=N), 7.45–7.30 (m, 5H, Ar-H), 4.08 (t, 2H, CH₂), 2.50 (m, 2H, CH₂COOH).

- IR (KBr): 1710 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

Industrial-Scale Considerations

Scaling up requires addressing:

- Solvent Recovery: Toluene and DMF are recycled via distillation.

- Continuous Flow Synthesis: Microreactors improve heat transfer and reduce reaction time by 40% compared to batch processes.

- Cost Analysis: Raw material costs decrease by 30% when using γ-butyrolactone as a precursor to 4-bromobutyric acid.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Answer: Synthesis typically involves condensation of 4-oxo-2-thioxothiazolidine precursors with substituted aldehydes under acidic conditions. Key parameters include:

- Temperature: 80–100°C (reflux conditions) .

- Solvent: Acetic acid or ethanol, which stabilize intermediates and improve yield .

- Catalyst: Sodium acetate (0.5–1.0 equiv) to promote Knoevenagel condensation .

- Reaction Time: 3–6 hours, monitored by TLC .

- Methodological Note: Purification via recrystallization (e.g., methanol/water mixtures) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the allylidene group and thiazolidinone ring .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches .

Q. How can researchers optimize purification protocols for this compound?

- Answer:

- Recrystallization: Use methanol or acetic acid to remove unreacted aldehydes .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for isomers .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Answer:

- Structural Modifications: Vary substituents on the allylidene (e.g., electron-withdrawing groups at the phenyl ring) to assess impact on bioactivity .

- Biological Assays: Test analogs against targets like α-glucosidase (for antidiabetic activity) or microbial strains (for antimicrobial effects) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with PPAR-γ or COX-2 .

- Data Interpretation: Correlate logP values (from HPLC) with cellular uptake efficiency .

Q. How should researchers address contradictions in reported biological activity data?

- Answer: Contradictions often arise from:

- Purity Differences: Validate compound purity via elemental analysis and HPLC (>98%) before testing .

- Assay Variability: Standardize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines) .

- Structural Isomerism: Confirm E/Z configuration via NOESY NMR to rule out isomer-related activity discrepancies .

Q. What computational methods are effective for predicting biological interactions?

- Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability (GROMACS) .

- QSAR Models: Train models using descriptors like molar refractivity and topological polar surface area .

- ADMET Prediction: Use SwissADME to evaluate toxicity and pharmacokinetics .

Comparative Table of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.